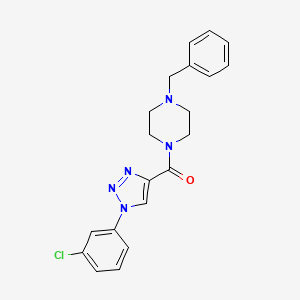

1,3-diphenyl-1H-pyrazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

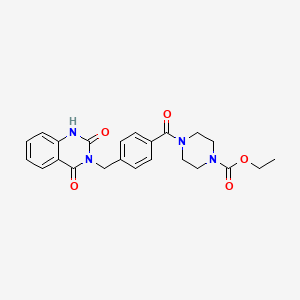

説明

1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular weight of 278.31 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile . This protocol serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime . This is followed by the dehydration of oxime using a catalytic amount of orthophosphoric acid .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 157-158 degrees Celsius .科学的研究の応用

Antimicrobial Properties

1,3-diphenyl-1H-pyrazole-4-carbohydrazide derivatives have shown promising results in antimicrobial studies. Compounds synthesized from this chemical have demonstrated potent to weak antimicrobial activity, with certain compounds exhibiting effective antimicrobial action against a range of bacteria and fungi. For instance, some derivatives synthesized by Ningaiah et al. (2014) have shown significant antimicrobial activity, comparable to standard drugs (Ningaiah et al., 2014). Additionally, Bakhite et al. (2000) explored the synthesis of various derivatives and their in vitro antibacterial and antifungal activity, further confirming the antimicrobial potential of compounds based on this compound (Bakhite et al., 2000).

Antifungal Applications

Derivatives of this compound have also shown significant antifungal effects. For instance, Wang et al. (2020) developed novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety, which exhibited excellent antifungal effects against various fungal species. This study highlights the potential of these compounds in agricultural fungicide development (Wang et al., 2020).

Molecular Interaction and Docking Studies

This compound derivatives have been subject to molecular interaction and docking studies, demonstrating potential in various biological processes. Pillai et al. (2017) conducted vibrational spectroscopic investigations and molecular docking studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, confirming its potential as an inhibitor of CDK2s, which could be significant in cancer treatment (Pillai et al., 2017).

Corrosion Protection

Research by Paul et al. (2020) indicates that certain carbohydrazide-pyrazole compounds exhibit remarkable corrosion protection behavior on mild steel in acidic solutions. This application could be significant in industrial processes and materials science (Paul et al., 2020).

作用機序

Target of Action

The primary target of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide is the α7 nicotinic acetylcholine receptor . This receptor is a type of ionotropic receptor that is found in the nervous system and plays a crucial role in transmitting signals in the brain .

Mode of Action

This compound acts as a ligand that binds to the α7 nicotinic acetylcholine receptor . This binding interaction leads to the inhibition of neurotransmitter release . Specifically, the binding of the compound to the receptor prevents calcium from entering the cell, which subsequently leads to a decrease in neurotransmitter release .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the neurotransmitter release pathway . By inhibiting the release of neurotransmitters, the compound can alter the signaling processes in the nervous system .

Pharmacokinetics

The compound’s molecular weight is 27831 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of this compound’s action is a decrease in neurotransmitter release . This can lead to changes in neuronal signaling and potentially influence various neurological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by storage conditions . .

生化学分析

Biochemical Properties

1,3-Diphenyl-1H-pyrazole-4-carbohydrazide is known to act as a ligand that binds to the α7 nicotinic acetylcholine receptor . By binding to this receptor, it can inhibit the release of neurotransmitters in nerve cells, leading to a decrease in neurotransmitter release . This interaction with the α7 nicotinic acetylcholine receptor is a key aspect of its biochemical activity.

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with the α7 nicotinic acetylcholine receptor. By binding to this receptor, it can influence cell function by modulating neurotransmitter release . Detailed studies on its effects on various types of cells and cellular processes are still needed.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the α7 nicotinic acetylcholine receptor . This binding prevents calcium from entering the cell, which leads to a decrease in neurotransmitter release

特性

IUPAC Name |

1,3-diphenylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWOFZAKNCIVFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NN)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)

![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)

![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)